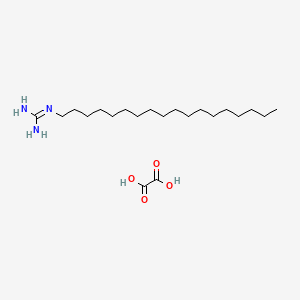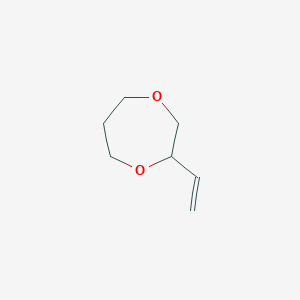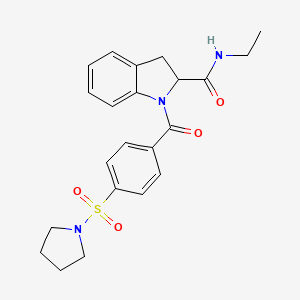
Guanidine, octadecyl-, ethanedioate
Vue d'ensemble
Description
Guanidine, octadecyl-, ethanedioate is a compound that combines the properties of guanidine and octadecyl groups with ethanedioate as the counterion Guanidine is a strong organic base, often used in various chemical and biological applications due to its high basicity and ability to form stable hydrogen bonds The octadecyl group, a long-chain alkyl group, imparts hydrophobic characteristics to the compound, making it useful in surfactant and emulsifying applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, octadecyl-, ethanedioate typically involves the reaction of octadecylamine with a guanidine precursor, followed by the introduction of ethanedioate as the counterion. One common method involves the use of thiourea derivatives as guanidylating agents. The reaction proceeds as follows:
Reaction of Octadecylamine with Thiourea Derivative: Octadecylamine is reacted with a thiourea derivative in the presence of a coupling reagent or a metal catalyst to form the guanidine derivative.
Introduction of Ethanedioate: The guanidine derivative is then treated with oxalic acid to form the ethanedioate salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes:
Bulk Reaction: Large quantities of octadecylamine and thiourea derivative are reacted in a controlled environment.
Purification: The resulting guanidine derivative is purified through crystallization or other separation techniques.
Formation of Ethanedioate Salt: The purified guanidine derivative is then reacted with oxalic acid to form the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Guanidine, octadecyl-, ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the guanidine group to other functional groups.
Substitution: The octadecyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
Guanidine, octadecyl-, ethanedioate has several scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of protein denaturation and stabilization due to its strong basicity.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of detergents, cosmetics, and other industrial products due to its hydrophobic properties.
Mécanisme D'action
The mechanism of action of guanidine, octadecyl-, ethanedioate involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The guanidine group can form stable hydrogen bonds with biological molecules, while the octadecyl group can interact with hydrophobic regions of proteins and membranes. These interactions can influence the stability and function of the target molecules.
Comparaison Avec Des Composés Similaires
Guanidine Hydrochloride: A commonly used guanidine derivative with similar basicity but lacking the hydrophobic octadecyl group.
Octadecylamine: Shares the hydrophobic octadecyl group but lacks the guanidine functionality.
Guanidine Carbonate: Another guanidine derivative with different counterions, used in various chemical applications.
Uniqueness: Guanidine, octadecyl-, ethanedioate is unique due to its combination of strong basicity from the guanidine group and hydrophobicity from the octadecyl group. This dual functionality makes it particularly useful in applications requiring both properties, such as surfactants and emulsifiers.
Propriétés
IUPAC Name |
2-octadecylguanidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41N3.C2H2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21;3-1(4)2(5)6/h2-18H2,1H3,(H4,20,21,22);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZRYADEJCLYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=C(N)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40763228 | |
| Record name | Oxalic acid--N''-octadecylguanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40763228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110300-81-7 | |
| Record name | Oxalic acid--N''-octadecylguanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40763228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[Bis(4-aminophenyl)methyl]phenol](/img/structure/B3212454.png)

![3-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B3212474.png)
![Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate](/img/structure/B3212479.png)
![1-(2,3-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3212484.png)
![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3212489.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3212500.png)





